molecular formula C20H18N4OS2 B6507252 3-{4-[4-(thiophen-3-yl)-1,3-thiazol-2-yl]piperazine-1-carbonyl}-1H-indole CAS No. 1448074-04-1

3-{4-[4-(thiophen-3-yl)-1,3-thiazol-2-yl]piperazine-1-carbonyl}-1H-indole

Cat. No.: B6507252
CAS No.: 1448074-04-1
M. Wt: 394.5 g/mol
InChI Key: ISUWBFFFLLUSST-UHFFFAOYSA-N
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Description

3-{4-[4-(thiophen-3-yl)-1,3-thiazol-2-yl]piperazine-1-carbonyl}-1H-indole is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of an indole core, a piperazine ring, and a thiazole ring, which are connected through a thiophene moiety. The presence of these diverse functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[4-(thiophen-3-yl)-1,3-thiazol-2-yl]piperazine-1-carbonyl}-1H-indole typically involves multi-step organic synthesis. The process begins with the preparation of the indole core, followed by the introduction of the piperazine and thiazole rings. The thiophene moiety is then attached to the thiazole ring. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control, to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, would be considered to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-{4-[4-(thiophen-3-yl)-1,3-thiazol-2-yl]piperazine-1-carbonyl}-1H-indole can undergo various types of chemical reactions, including:

    Oxidation: The thiophene and thiazole rings can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the carbonyl group to an alcohol.

    Substitution: The indole and piperazine rings can undergo substitution reactions to introduce different substituents, which can alter the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can produce thiophene sulfoxide, while substitution on the indole ring can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

3-{4-[4-(thiophen-3-yl)-1,3-thiazol-2-yl]piperazine-1-carbonyl}-1H-indole has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a valuable intermediate in organic synthesis.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

    Medicine: The compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.

    Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique structural features.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-{4-[4-(thiophen-3-yl)-1,3-thiazol-2-yl]piperazine-1-carbonyl}-1H-indole include other indole derivatives, piperazine-containing compounds, and thiazole-based molecules. Examples include:

    Indole-3-carbinol: An indole derivative with potential anticancer properties.

    Piperazine derivatives: Compounds like piperazine citrate, used as an anthelmintic.

    Thiazole derivatives: Molecules like thiazole orange, used as a fluorescent dye.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1H-indol-3-yl-[4-(4-thiophen-3-yl-1,3-thiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4OS2/c25-19(16-11-21-17-4-2-1-3-15(16)17)23-6-8-24(9-7-23)20-22-18(13-27-20)14-5-10-26-12-14/h1-5,10-13,21H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISUWBFFFLLUSST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC(=CS2)C3=CSC=C3)C(=O)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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